molecular formula C7H15NO2 B3371851 2-(2-Ethyl-[1,3]dioxolan-2-YL)-ethylamine CAS No. 81835-66-7

2-(2-Ethyl-[1,3]dioxolan-2-YL)-ethylamine

Cat. No. B3371851
CAS RN: 81835-66-7
M. Wt: 145.2 g/mol
InChI Key: XBJOWTKIJYWPTA-UHFFFAOYSA-N
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Description

“2-(2-Methyl-1,3-dioxolan-2-yl)ethyl acetate” is a synthetic aroma compound with a fruity, apple-like smell . It’s also known as apple ketal and applinal . It’s usually synthesized from ethyl acetoacetate and ethylene glycol in an acid-catalyzed cyclization reaction .


Synthesis Analysis

Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . For example, 2-Ethyl-2-methyl-1,3-dioxolane was employed as a reagent in the selective ketalization of 1-oxo functions of 8a-methyl 1,6-dioxo 1,2,3,4,6,7,8,8a-octahydronaphthalene and 7a-methyl 1,5-dioxo 5,6,7,7a-tetrahydroindane .


Molecular Structure Analysis

The molecular formula of “2-(2-Methyl-1,3-dioxolan-2-yl)ethyl acetate” is C8H14O4 . Its molecular weight is 174.198 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Methyl-1,3-dioxolan-2-yl)ethyl acetate” include a boiling point of 98 °C/12 mmHg, a flash point of 81 °C, and a specific gravity of 1.09 . It’s a colorless to almost colorless clear liquid .

Scientific Research Applications

Sustainable Solvent Alternatives Vincent Rapinel et al. (2020) discuss 2-methyloxolane (2-MeOx), a bio-based solvent, as a sustainable alternative for extracting natural products, highlighting its environmental and economic advantages over traditional solvents like hexane. This review emphasizes the urgent need for replacing petroleum-based solvents with greener alternatives in plant-based chemistry, suggesting potential relevance for compounds like 2-(2-Ethyl-[1,3]dioxolan-2-YL)-ethylamine in similar applications (Rapinel et al., 2020).

Polyamine Applications in Horticulture Sunil Sharma et al. (2017) review the modulatory effects of polyamines on the postharvest physiology of fruits, demonstrating their role in extending shelf life and improving quality by acting against ethylene-induced senescence. This research underscores the potential for using similar compounds to manage ripening and quality in horticultural products (Sharma et al., 2017).

Ethylene Action Inhibition in Postharvest Quality D. Martínez-Romero et al. (2007) focus on methods to inhibit ethylene action, a critical factor in postharvest quality management of fruits and vegetables. Their work highlights the utility of ethylene action inhibitors, like 1-methylcyclopropene, in maintaining quality and extending the shelf life of perishable goods, suggesting a research avenue for compounds with similar functional properties (Martínez-Romero et al., 2007).

Antioxidant Activity Assays I. Munteanu and C. Apetrei (2021) provide a comprehensive review of analytical methods used in determining antioxidant activity, essential for evaluating the health benefits of natural compounds and their derivatives. This analysis is pertinent to the study of compounds like 2-(2-Ethyl-[1,3]dioxolan-2-YL)-ethylamine, where antioxidant potential may be of interest (Munteanu & Apetrei, 2021).

properties

IUPAC Name

2-(2-ethyl-1,3-dioxolan-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-2-7(3-4-8)9-5-6-10-7/h2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJOWTKIJYWPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(OCCO1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethyl-[1,3]dioxolan-2-YL)-ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Ethyl-[1,3]dioxolan-2-YL)-ethylamine
Reactant of Route 2
2-(2-Ethyl-[1,3]dioxolan-2-YL)-ethylamine
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2-(2-Ethyl-[1,3]dioxolan-2-YL)-ethylamine
Reactant of Route 4
2-(2-Ethyl-[1,3]dioxolan-2-YL)-ethylamine
Reactant of Route 5
2-(2-Ethyl-[1,3]dioxolan-2-YL)-ethylamine
Reactant of Route 6
2-(2-Ethyl-[1,3]dioxolan-2-YL)-ethylamine

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